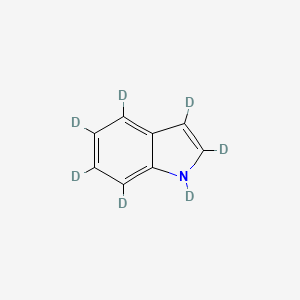

Indole-d7

Übersicht

Beschreibung

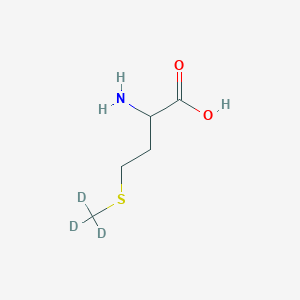

Indole-d7 is the deuterium labeled Indole . Indole is an endogenous metabolite . It is used in research and has potential to affect the pharmacokinetic and metabolic profiles of drugs .

Synthesis Analysis

Indole and its derivatives can be synthesized from glucose or tryptophan by fermentation . There are also biocatalytic approaches developed to convert indole into halogenated and oxygenated derivatives . Modern versions of classical syntheses such as the Fischer synthesis, Nenitzescu synthesis, Ullmann reaction, Leimgruber – Batcho synthesis, Reissert synthesis, Bartoli reaction, Madelung synthesis and Cadogan – Sundberg reaction are considered .

Molecular Structure Analysis

Indole-d7 has a molecular weight of 124.19 and its formula is C8D7N . The mass spectrometer was operated in atmospheric pressure chemical ionization (APCI) positive mode at unit resolution in multiple reaction monitoring (MRM) mode, using precursor ion > product ion combinations of 118.1 > 91.1 m/z for indole and 124.15 > 96.1 m/z for internal standard (IS) indole d7 .

Chemical Reactions Analysis

Indole derivatives are fundamental structural units in many bioactive compounds and molecular materials . The site-selective C7-functionalization of these moieties has been proven to be extremely challenging due to the inherent reactivity of the C2- and C3-positions . A novel and sustainable methodology provides highly exclusive access to the C7-position devoid of often toxic and expensive chemical oxidants .

Physical And Chemical Properties Analysis

Indole-d7 is a solid gray to brown substance . It is soluble in DMSO . The thermochemical properties of indole and 2-methylindole and its partially and fully hydrogenated derivatives have been determined .

Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

Indole, including indole-d7, is a key component in various biologically active compounds. Its synthesis and functionalization through palladium-catalyzed reactions have been a significant area of research, offering a versatile approach to complex molecule construction. This method is particularly notable for its ability to access fine chemicals, pharmaceutical intermediates, and active ingredients efficiently and with minimal waste, thus playing a crucial role in organic chemistry (Cacchi & Fabrizi, 2005).

Anticancer Properties

Indole compounds, derived from cruciferous vegetables, demonstrate promising anticancer properties. Research focusing on compounds such as indole-3-carbinol (I3C) and 3,3' diindolylmethane (DIM) reveals their efficacy against various human cancers. These compounds act on multiple cellular signaling pathways, leading to apoptosis and reducing resistance against conventional chemotherapeutic drugs. This highlights their potential role in chemotherapy and as chemosensitizers (Ahmad, Sakr, & Rahman, 2010).

Physical and Thermal Properties Modification

Indole's physical and thermal properties can be influenced by biofield treatment, making it significant in pharmaceutical applications. Studies demonstrate that such treatments can increase indole's crystallinity and thermal stability, indicating potential for enhanced pharmaceutical formulations (MahendraKumar et al., 2015).

Biomedical Importance

Indoles play an important role in drug discovery and analysis due to their biological, chemical, and pharmacological activity. They are integral in developing drugs for various health conditions, highlighting their broad therapeutic potential (Kaushik et al., 2013).

Medicinal Chemistry and Therapeutic Prospectives

Indole derivatives are studied extensively for their diverse therapeutic prospects, such as anticancer, antimicrobial, and antiviral activities. The versatility of the indole structure in drug discovery is underscored by its resemblance to various protein structures, guiding the synthesis of novel therapeutic agents (Kumari & Singh, 2019).

Chemotherapy with Indole Compounds

Indole-3-carbinol (I3C) and its derivatives exhibit significant anticancer activities. They interact with multiple cellular mechanisms and signaling pathways, offering a multi-targeted approach in cancer therapy (Safe, Papineni, & Chintharlapalli, 2008).

LC-MS/MS Method for Quantitation in Serum and Tissues

A novel method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) was developed to quantify indole concentrations in biological samples. This technique is crucial for investigating indole's role as a biomarker in various diseases (Joshi et al., 2022).

Site-Selective Functionalization

The development of site-selective C7-functionalization of indoles through transition-metal catalysis offers a synthetic tool for diversifying indole structures, crucial for pharmaceutical compound development (Shah et al., 2019).

Wirkmechanismus

Target of Action

Indole-d7 is the deuterium labeled version of Indole . Indole is an endogenous metabolite and a prestigious heterocyclic skeleton widely found in both naturally-occurring and biologically-active compounds . Pharmaceutical agents containing an indole skeleton in their framework possess a wide range of pharmacological properties, including antiviral, antitumor, analgesic, and other therapeutic activities .

Mode of Action

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

Indole can be produced from tryptophan by tryptophanase in many bacterial species . Various bacterial strains have obtained the ability to transform and degrade indole . The characteristics and pathways for indole degradation have been investigated for a century, and the functional genes for indole aerobic degradation have also been uncovered recently . Many oxygenases have proven to be able to oxidize indole to indigo .

Pharmacokinetics

Pharmaceutical agents containing an indole skeleton in their framework have been proven to have excellent pharmacokinetic and pharmacological effects . .

Result of Action

It is known that indole-containing drugs have a wide range of pharmacological properties, including antiviral, antitumor, analgesic, and other therapeutic activities .

Safety and Hazards

Zukünftige Richtungen

Indole is currently being evaluated as a biomarker for ulcerative colitis, irritable bowel syndrome, Crohn’s disease and non-alcoholic fatty liver disease . With the potential of revealing new compounds and diverse pharmacological properties, indoles still embrace a great potential for the future of drug discovery .

Eigenschaften

IUPAC Name |

1,2,3,4,5,6,7-heptadeuterioindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i1D,2D,3D,4D,5D,6D/hD | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKJAQJRHWYJAI-HOSXNMPPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2[2H])[2H])[2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indole-d7 | |

CAS RN |

73509-20-3 | |

| Record name | Indole-d7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

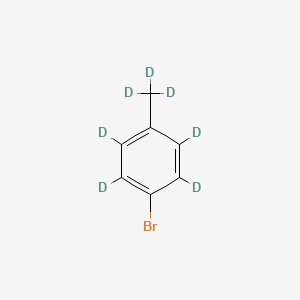

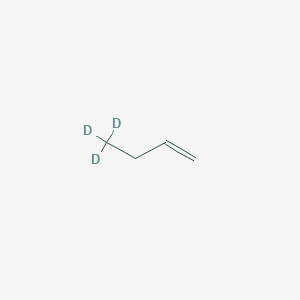

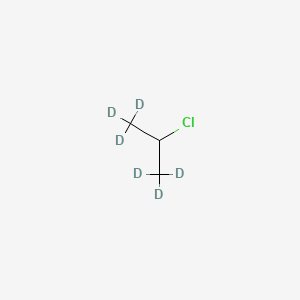

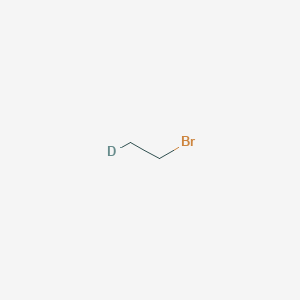

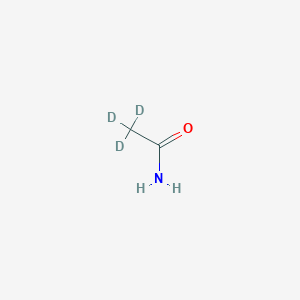

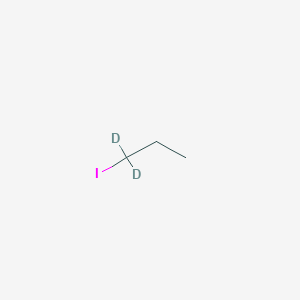

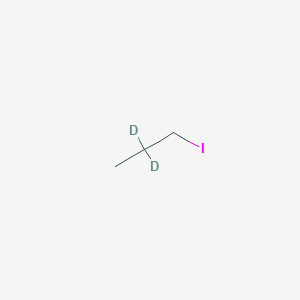

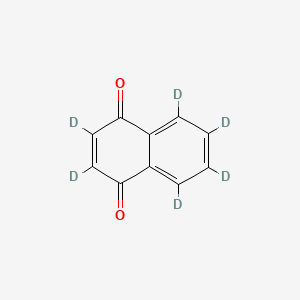

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.